molecular formula C8H7N3O B156248 5-Phenyl-1,3,4-oxadiazol-2-amine CAS No. 1612-76-6

5-Phenyl-1,3,4-oxadiazol-2-amine

Cat. No. B156248
CAS RN: 1612-76-6
M. Wt: 161.16 g/mol
InChI Key: CQSFYCBGVMWPCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 5-Phenyl-1,3,4-oxadiazol-2-amine derivatives has been explored through various methods. One approach involves the reaction of 3-(phenyl-1,2,4-oxadiazol-5-yl)propionoyl chloride with cyclic amines to form tertiary amides, as described in one study . Another innovative method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives employs a one-pot, four-component condensation reaction, which is an efficient alternative to traditional methods . Additionally, the synthesis of an energetic material precursor that includes the 1,3,4-oxadiazol-2-amine moiety has been achieved and characterized using various spectroscopic techniques .

Molecular Structure Analysis

The molecular structures of these compounds have been elucidated using a combination of spectroscopic methods and computational calculations. For instance, semi-empirical and ab initio calculations have been performed to understand the stable molecular conformations of tertiary amides derived from 1,3,4-oxadiazol-2-amine . The crystal structure of a related compound, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, has been determined, revealing an orthorhombic space group and intermolecular hydrogen bonding patterns .

Chemical Reactions Analysis

The reactivity of 1,3,4-oxadiazol-2-amine derivatives has been investigated in various chemical reactions. For example, the reaction of 1,2,5-oxadiazole-3,4-diamine with 2,5-hexanedione via the Paal–Knorr reaction selectively yields a product with a heterocyclic substituent . Another study reports the reaction of 3,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines to produce 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazol-2-amine derivatives have been characterized through various techniques. The impact sensitivity and friction sensitivity of an energetic material precursor containing the 1,3,4-oxadiazol-2-amine group have been measured, indicating its potential application in energetic materials . The crystal structure of an intermediate in the synthesis of a related compound, 5-phenyl-1,2,4-oxadiazole-3-carboxamide, has been determined, providing insight into the reaction mechanism and the properties of the final product .

Scientific Research Applications

Synthesis and Structural Analysis

5-Phenyl-1,3,4-oxadiazol-2-amine has been synthesized and characterized through various methods. Xi Li-min (2010) demonstrated the synthesis of N-Substituted-5-aryl-1,3,4-oxadiazole-2-amine, achieving overall yields of 42.0%~68.7%. The products were analyzed using IR, 1H NMR, MS, and elemental analysis, with a single crystal X-ray study confirming the compound's classification as a 1,3,4-oxadiazole derivative (Xi Li-min, 2010).

Antifungal Activity

A study by Urja D. Nimbalkar et al. (2016) involved the synthesis of 5-(4-(benzyloxy)substituted phenyl)-3-((phenyl amino)methyl)-1,3,4-oxadiazole-2(3H)-thione Mannich bases, demonstrating significant antifungal activity against several human pathogenic fungal strains. Molecular docking studies showed potential for these compounds as antifungal drugs (Urja D. Nimbalkar et al., 2016).

Conformational Analysis

G. Roman et al. (2007) investigated the conformational isomers of 5-(5phenyl-2-thioxo-1,3,4-oxadiazole-3-methylamino)isophthalate, finding four minimum energy structures on the electronic potential energy surface. This study highlights the importance of conformational isomers in the context of chemical stability and reactivity (G. Roman et al., 2007).

Synthesis and Biological Activity

B. Madhavi and G. Sharma (2022) reported the synthesis of novel substituted oxadiazole derivatives, including 5-phenyl-1,3,4-oxadiazole-2-amine, and their characterization through spectral data. These compounds hold potential in biological applications (B. Madhavi & G. Sharma, 2022).

Antimicrobial and Antioxidant Properties

Y Kotaiah et al. (2012) synthesized N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives, showing significant in vitro antioxidant activity. The presence of electron-donating substituents enhanced the activity, making these derivatives promising for antimicrobial and antioxidant applications (Y Kotaiah et al., 2012).

Anticancer Potential

Mohamed Jawed Ahsan et al. (2018) synthesized and tested N-(substituted phenyl)-5-aryl-1,3,4-oxadiazol-2-amine analogs for antiproliferative activity. Compounds 4b and 4c showed high activity against various cancer cell lines, indicating their potential as anticancer agents (Mohamed Jawed Ahsan et al., 2018).

Future Directions

The future directions for 5-phenyl-1,3,4-oxadiazol-2-amine could involve further exploration of its biological activities and potential applications in medicinal chemistry. Its derivatives have shown promise in various areas, including as potential inhibitors of AChE and BChE , which could be of interest for future research.

properties

IUPAC Name

5-phenyl-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSFYCBGVMWPCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60167087
Record name 1,3,4-Oxadiazole, 2-amino-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60167087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyl-1,3,4-oxadiazol-2-amine

CAS RN

1612-76-6
Record name 2-Amino-5-phenyl-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1612-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Oxadiazole, 2-amino-5-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001612766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1612-76-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116132
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,4-Oxadiazole, 2-amino-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60167087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-phenyl-1,3,4-oxadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Phenyl-1,3,4-oxadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-Phenyl-1,3,4-oxadiazol-2-amine
Reactant of Route 3
5-Phenyl-1,3,4-oxadiazol-2-amine
Reactant of Route 4
5-Phenyl-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-Phenyl-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-Phenyl-1,3,4-oxadiazol-2-amine

Citations

For This Compound
61
Citations
MM Song, KL Wu, L Zhu, J Zheng… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title complex, C8H7N3O, the C—O [1.369 (2) and 1.364 (3) Å] and C=N [1.285 (3) and 1.289 (3) Å] bond lengths in the oxadiazole ring are each almost identical within systematic …
Number of citations: 9 scripts.iucr.org
S Hkiri, C Gourlaouen, S Touil, A Samarat… - New Journal of …, 2021 - pubs.rsc.org
Three α-aminophosphonates, namely diethyl[(5-phenyl-1,3,4-oxadiazol-2-ylamino)(4-trifluoromethylphenyl) methyl]phosphonate (3a), diethyl[(5-phenyl-1,3,4-oxadiazol-2-ylamino)(2-…
Number of citations: 9 pubs.rsc.org
SJ Yang, JH Choe, A Abdildinova… - ACS combinatorial …, 2015 - ACS Publications
A 2-amino/amido-1,3,4-oxadiazole and 1,3,4-thiadiazole library has been constructed on solid-phase organic synthesis. The key step on this solid-phase synthesis involves the …
Number of citations: 28 pubs.acs.org
V Pflégr, Š Štěpánková, K Svrčková, M Švarcová… - Pharmaceuticals, 2022 - mdpi.com
2,5-Disubstituted 1,3,4-oxadiazoles are privileged versatile scaffolds in medicinal chemistry that have exhibited diverse biological activities. Acetyl- (AChE) and butyrylcholinesterase (…
Number of citations: 9 www.mdpi.com
S Hkiri, M Mekni-Toujani, E Üstün, K Hosni, A Ghram… - Pharmaceutics, 2022 - mdpi.com
An efficient and simple approach has been developed for the synthesis of eight dialkyl/aryl[(5-phenyl-1,3,4-oxadiazol-2-ylamino)(aryl)methyl]phosphonates through the Pudovik-type …
Number of citations: 4 www.mdpi.com
F Hassanzadeh, E Jafari, M Zarabi… - Research in …, 2020 - ncbi.nlm.nih.gov
Background and purpose: Oxadiazole-derived compounds have been shown to have a wide range of pharmacological activities. 2, 5-Disubstituted 1, 3, 4-oxadiazole derivatives have …
Number of citations: 9 www.ncbi.nlm.nih.gov
MJ Ahsan - Mini Reviews in Medicinal Chemistry, 2022 - ingentaconnect.com
Background: Cancer is the first or second leading cause of premature death in 134 of 183 countries in the world. 1,3,4-Oxadiazoles are five membered heterocyclic rings containing …
Number of citations: 13 www.ingentaconnect.com
SJ Yang, SH Lee, HJ Kwak… - The Journal of Organic …, 2013 - ACS Publications
A regioselective, reagent-based method for the cyclization reaction of 2-amino-1,3,4-oxadiazole and 2-amino-1,3,4-thiadiazole core skeletons is described. The thiosemicarbazide …
Number of citations: 117 pubs.acs.org
S Hkiri, S Touil, A Samarat… - Comptes …, 2022 - comptes-rendus.academie-sciences …
The synthesis of a palladium complex bearing two diethyl [(5-phenyl-1, 3, 4-oxadiazol-2-ylamino)(4-nitrophenyl) methyl] phosphonates as ligands has demonstrated the ability of this …
S Hkiri, S Touil, A Samarat, D Sémeril - Molecular Catalysis, 2022 - Elsevier
Three arene-ruthenium(II) complexes bearing alkyloxy(5-phenyl-1,3,4-oxadiazol-2-ylamino)(4-trifluoromethylphenyl)methyl ligands were quantitatively obtained through the reaction of (…
Number of citations: 3 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.